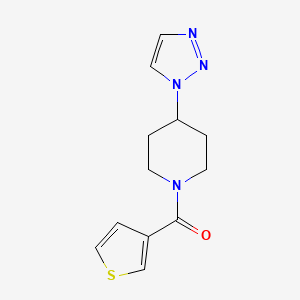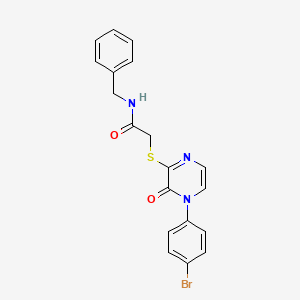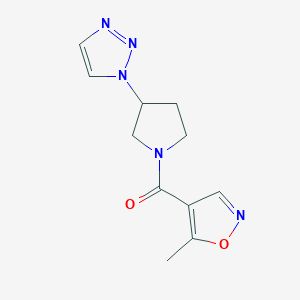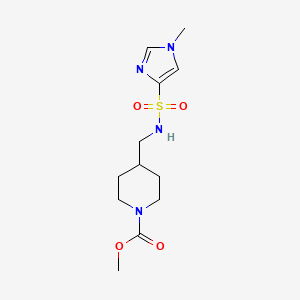
3-(3-Chloro-4-methylanilino)-1-(3-nitrophenyl)-1-propanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Chloro-4-methylanilino)-1-(3-nitrophenyl)-1-propanone, more commonly known as CMNP, is an organic compound that has been studied extensively for its various applications in scientific research. CMNP has been used in the synthesis of various compounds, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been explored.
科学的研究の応用
CMNP has been used in a variety of scientific research applications, including the synthesis of other compounds, the study of enzyme inhibitors, and the study of drug metabolism. In particular, CMNP has been used as a model compound for the study of enzyme inhibitors, as it has been shown to inhibit the activity of several enzymes, including cytochrome P450 and aldose reductase. Additionally, CMNP has been used to study drug metabolism, as it has been shown to be metabolized by several enzymes, including cytochrome P450 and aldose reductase.
作用機序
The mechanism of action of CMNP is not yet fully understood, but it is believed to involve the inhibition of several enzymes, including cytochrome P450 and aldose reductase. In particular, CMNP has been shown to inhibit cytochrome P450, which is involved in the metabolism of drugs and other compounds, and aldose reductase, which is involved in the metabolism of carbohydrates. Additionally, CMNP has been shown to inhibit the activity of other enzymes, such as glutathione S-transferase and carboxylesterase.
Biochemical and Physiological Effects
The biochemical and physiological effects of CMNP are not yet fully understood, but it is believed to have a variety of effects on the body. In particular, CMNP has been shown to inhibit the activity of several enzymes, including cytochrome P450 and aldose reductase, which are involved in the metabolism of drugs and other compounds. Additionally, CMNP has been shown to inhibit the activity of other enzymes, such as glutathione S-transferase and carboxylesterase, which are involved in the metabolism of carbohydrates.
実験室実験の利点と制限
CMNP has several advantages and limitations for use in laboratory experiments. One advantage is that CMNP is relatively inexpensive and easy to synthesize, making it a cost-effective choice for laboratory experiments. Additionally, CMNP has been shown to be metabolized by several enzymes, making it a useful tool for studying drug metabolism. However, CMNP has several limitations, including its relatively short half-life and its potential to inhibit the activity of several enzymes.
将来の方向性
There are several potential future directions for CMNP research. One potential direction is to further investigate its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be conducted to explore the potential applications of CMNP in drug design and development. Additionally, further research could be conducted to explore the potential of CMNP as an inhibitor of other enzymes, such as carboxylesterase and glutathione S-transferase. Finally, further research could be conducted to explore the potential of CMNP as a tool for studying drug metabolism.
合成法
CMNP can be synthesized through several methods, including a two-step synthesis involving the reaction of 3-chloro-4-methylaniline with 3-nitrophenyl propanone, followed by the reaction of the resulting intermediate with sodium hydroxide. In the first step, the aniline and the nitrophenyl propanone are heated to 100 °C in the presence of an acid catalyst, such as sulfuric acid, to form the intermediate. In the second step, the intermediate is heated to 80 °C in the presence of sodium hydroxide to form the final product, CMNP.
特性
IUPAC Name |
3-(3-chloro-4-methylanilino)-1-(3-nitrophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-11-5-6-13(10-15(11)17)18-8-7-16(20)12-3-2-4-14(9-12)19(21)22/h2-6,9-10,18H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWEFKBSPAWZKRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCCC(=O)C2=CC(=CC=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloro-4-methylanilino)-1-(3-nitrophenyl)-1-propanone | |
CAS RN |
400753-32-4 |
Source


|
| Record name | 3-(3-CHLORO-4-METHYLANILINO)-1-(3-NITROPHENYL)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B2791451.png)

![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2791455.png)
![Ethyl (3S)-3-[(2-chloroacetyl)amino]-3-phenylpropanoate](/img/structure/B2791456.png)
![N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2791457.png)


![2-[2-(4-chloro-3-fluoroanilino)-2-oxoethyl]-N~5~-(4-fluorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2791460.png)
![3-[(4-chlorophenyl)methyl]-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2791462.png)